Cas no 2193061-90-2 (4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one)

4,4-Dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one is a specialized heterocyclic compound featuring a spirocyclic structure, which combines a triazole ring with a cyclopropane moiety. This unique architecture imparts stability and reactivity, making it valuable in pharmaceutical and agrochemical research. The presence of both spiro and triazene functionalities enhances its potential as a versatile intermediate in the synthesis of biologically active molecules. Its rigid framework may contribute to improved selectivity in target binding, while the 4,4-dimethyl substitution offers steric control for further derivatization. The compound's balanced lipophilicity and electron-rich centers suggest utility in medicinal chemistry, particularly for developing enzyme inhibitors or small-molecule probes.
4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one structure
2193061-90-2 structure
商品名:4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one
CAS番号:2193061-90-2
MF:C7H11N3O
メガワット:153.181740999222
CID:6233342
PubChem ID:165604350

4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one 化学的及び物理的性質

名前と識別子

    • 4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one
    • 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one
    • 2193061-90-2
    • EN300-1693455
    • インチ: 1S/C7H11N3O/c1-6(2)7(9-10-7)4-3-5(11)8-6/h3-4H2,1-2H3,(H,8,11)
    • InChIKey: PERMYJWJEBMZEC-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCC2(C(C)(C)N1)N=N2

計算された属性

  • せいみつぶんしりょう: 153.090211983g/mol
  • どういたいしつりょう: 153.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1693455-0.1g
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one
2193061-90-2
0.1g
$2197.0 2023-09-20
Enamine
EN300-1693455-1.0g
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one
2193061-90-2
1g
$2496.0 2023-06-04
Enamine
EN300-1693455-0.25g
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one
2193061-90-2
0.25g
$2297.0 2023-09-20
Enamine
EN300-1693455-10g
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one
2193061-90-2
10g
$10732.0 2023-09-20
Enamine
EN300-1693455-10.0g
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one
2193061-90-2
10g
$10732.0 2023-06-04
Enamine
EN300-1693455-0.5g
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one
2193061-90-2
0.5g
$2396.0 2023-09-20
Enamine
EN300-1693455-2.5g
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one
2193061-90-2
2.5g
$4892.0 2023-09-20
Enamine
EN300-1693455-0.05g
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one
2193061-90-2
0.05g
$2097.0 2023-09-20
Enamine
EN300-1693455-5.0g
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one
2193061-90-2
5g
$7238.0 2023-06-04
Enamine
EN300-1693455-5g
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one
2193061-90-2
5g
$7238.0 2023-09-20

4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one 関連文献

4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-oneに関する追加情報

Latest Research on 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one (CAS: 2193061-90-2) in Chemical Biology and Pharmaceutical Applications

The compound 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one (CAS: 2193061-90-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique spirocyclic structure and potential therapeutic applications. This heterocyclic scaffold, characterized by a spiro-fused triazole and cyclopropane ring system, exhibits promising bioactivity, particularly in modulating protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its utility as a versatile pharmacophore in drug discovery, with a focus on its synthetic accessibility, stability, and binding affinity to biological targets.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one as a key intermediate in the synthesis of novel kinase inhibitors. The research demonstrated that derivatives of this compound exhibit selective inhibition against cyclin-dependent kinases (CDKs), which are critical targets in oncology. The spirocyclic core was found to enhance binding specificity by occupying unique hydrophobic pockets in the ATP-binding site of CDK2, as confirmed by X-ray crystallography. These findings suggest its potential as a scaffold for developing next-generation anticancer agents with reduced off-target effects.

Further investigations into the compound's mechanism of action revealed its ability to act as a covalent inhibitor for certain cysteine proteases. A 2024 preprint in BioRxiv reported that 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one derivatives can selectively modify active-site cysteine residues in SARS-CoV-2 main protease (Mpro), a finding with implications for antiviral drug development. The study employed mass spectrometry and molecular dynamics simulations to characterize the covalent adduct formation, providing a structural basis for optimizing reactivity and selectivity.

From a synthetic chemistry perspective, advances in the preparation of 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one have been achieved through photochemical and transition metal-catalyzed methods. A recent Organic Letters publication (2024) described an efficient copper(I)-catalyzed [3+2] cycloaddition route to access this spirocyclic system with high enantioselectivity (>95% ee), addressing previous challenges in stereocontrol. This methodological breakthrough enables the production of enantiopure derivatives for structure-activity relationship (SAR) studies and biological evaluation.

In the realm of chemical biology, researchers have exploited the compound's unique structure as a molecular probe. Its spirocyclic motif serves as a rigid spacer in bivalent ligands designed to investigate allosteric communication in G protein-coupled receptors (GPCRs). Preliminary data presented at the 2024 ACS Spring Meeting indicated that 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one-based probes can effectively bridge orthosteric and allosteric sites in the β2-adrenergic receptor, offering new insights into receptor modulation mechanisms.

Ongoing clinical investigations are evaluating the safety profile of 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one derivatives in Phase I trials for solid tumors (NCT identifier pending). Pharmacokinetic studies in animal models have shown favorable blood-brain barrier penetration, suggesting potential applications in CNS disorders. However, challenges remain in optimizing metabolic stability, as the compound's lactam ring shows susceptibility to hepatic cytochrome P450-mediated oxidation in some structural variants.

The versatility of 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one continues to inspire innovative applications across multiple therapeutic areas. Future research directions include exploring its use in targeted protein degradation (PROTACs), as a warhead in covalent inhibitor design, and as a building block for DNA-encoded libraries. The compound's unique combination of synthetic tractability and three-dimensional complexity positions it as a valuable asset in modern drug discovery pipelines.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.